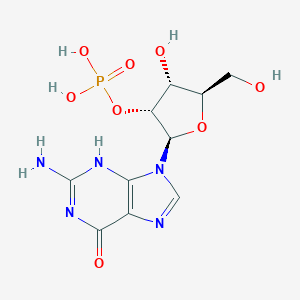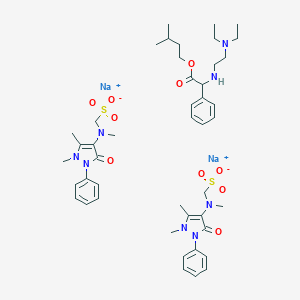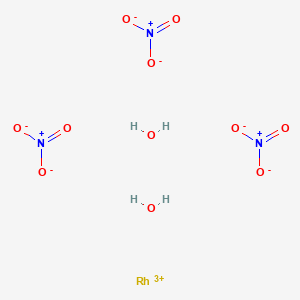
2-Amino-3,5-dibromobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromobenzene-1-carbothioamide, also known as ABTC, is a chemical compound that has been used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of 2-Amino-3,5-dibromobenzene-1-carbothioamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Amino-3,5-dibromobenzene-1-carbothioamide is a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of urease. The binding of 2-Amino-3,5-dibromobenzene-1-carbothioamide to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzymatic activity.
Biochemical And Physiological Effects
2-Amino-3,5-dibromobenzene-1-carbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Amino-3,5-dibromobenzene-1-carbothioamide inhibits the activity of carbonic anhydrase and urease with IC50 values of 0.32 µM and 0.85 µM, respectively. In vivo studies have shown that 2-Amino-3,5-dibromobenzene-1-carbothioamide has anticonvulsant and antitumor activities in animal models.
Advantages And Limitations For Lab Experiments
2-Amino-3,5-dibromobenzene-1-carbothioamide has several advantages for lab experiments, such as its ability to inhibit the activity of certain enzymes and its potential use as a probe for the detection of metal ions. However, 2-Amino-3,5-dibromobenzene-1-carbothioamide also has limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2-Amino-3,5-dibromobenzene-1-carbothioamide, such as the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential use as a therapeutic agent for the treatment of various diseases, and the exploration of its potential as a tool for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 2-Amino-3,5-dibromobenzene-1-carbothioamide is a chemical compound that has been used in scientific research as an inhibitor of certain enzymes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2-Amino-3,5-dibromobenzene-1-carbothioamide has the potential to be developed into a therapeutic agent for the treatment of various diseases and as a tool for the detection of metal ions in biological samples.
Synthesis Methods
2-Amino-3,5-dibromobenzene-1-carbothioamide can be synthesized using various methods, such as the reaction of 2,4-dibromonitrobenzene with thiourea in the presence of a reducing agent. Another method involves the reaction of 2,4-dibromonitrobenzene with ammonium thiocyanate in the presence of a reducing agent. The yield of 2-Amino-3,5-dibromobenzene-1-carbothioamide using these methods ranges from 35% to 70%.
Scientific Research Applications
2-Amino-3,5-dibromobenzene-1-carbothioamide has been used in scientific research as an inhibitor of certain enzymes, such as carbonic anhydrase and urease. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. 2-Amino-3,5-dibromobenzene-1-carbothioamide has also been studied for its potential use as a probe for the detection of metal ions in biological samples.
properties
CAS RN |
14345-84-7 |
|---|---|
Product Name |
2-Amino-3,5-dibromobenzene-1-carbothioamide |
Molecular Formula |
C7H6Br2N2S |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
2-amino-3,5-dibromobenzenecarbothioamide |
InChI |
InChI=1S/C7H6Br2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |
InChI Key |
BVIJDVKBQZWPHJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=S)N)N)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(=S)N)N)Br)Br |
synonyms |
2-AMINO-3,5-DIBROMOTHIOBENZAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)





